N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining a 1,2,4-thiadiazole ring and a coumarin (2-oxo-2H-chromene) scaffold. The thiadiazole moiety is substituted with a 4-fluorophenyl group at position 3, while the coumarin unit is functionalized with a carboxamide group at position 2.
Properties
Molecular Formula |
C18H10FN3O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H10FN3O3S/c19-12-7-5-10(6-8-12)15-20-18(26-22-15)21-16(23)13-9-11-3-1-2-4-14(11)25-17(13)24/h1-9H,(H,20,21,22,23) |
InChI Key |
AHEHWRDGKFXQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The Pechmann reaction remains the most widely used method for coumarin synthesis. Resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate under acidic conditions to form ethyl coumarin-3-carboxylate, which is subsequently hydrolyzed to the carboxylic acid.
Procedure :
-
Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are heated at 80°C in concentrated H₂SO₄ (15 mL) for 4 hours.
-
The mixture is poured into ice-water, and the precipitated ethyl coumarin-3-carboxylate is filtered (Yield: 78%).
-
Hydrolysis with 10% NaOH (aq.) at reflux for 2 hours yields 2-oxo-2H-chromene-3-carboxylic acid (Yield: 92%).
Optimization :
-
Microwave irradiation (150°C, 10 min) reduces reaction time by 90% while maintaining yields >85%.
-
Substituting H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) improves eco-compatibility.
Synthesis of 3-(4-Fluorophenyl)-1,2,4-Thiadiazol-5-Amine
Cyclization of Thiourea Derivatives
Thiadiazoles are synthesized via cyclocondensation of thioureas with nitriles or their equivalents.
Procedure :
-
4-Fluorobenzonitrile (10 mmol) reacts with ammonium thiocyanate (12 mmol) in acetic acid at 120°C for 6 hours to form N-(4-fluorophenyl)thiourea.
-
Oxidative cyclization using bromine in chloroform (0°C, 30 min) yields 3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine (Yield: 65%).
Alternative Method :
-
Microwave-assisted synthesis with Lawesson’s reagent (2.5 mmol) in toluene (100°C, 15 min) achieves 74% yield.
Amide Coupling Strategies
Acyl Chloride-Mediated Coupling
Activation of the coumarin carboxylic acid as its acyl chloride facilitates nucleophilic attack by the thiadiazol-5-amine.
Procedure :
-
2-Oxo-2H-chromene-3-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mL) at reflux for 2 hours.
-
The resultant acyl chloride is reacted with 3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine (5 mmol) in dry THF with triethylamine (7 mmol) at 0°C → RT for 12 hours.
-
Crude product is purified via recrystallization (ethanol/water) to afford the target compound (Yield: 58%).
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhances amide bond formation efficiency.
Procedure :
-
Coumarin-3-carboxylic acid (5 mmol), EDC (6 mmol), and HOBt (6 mmol) are stirred in DMF (20 mL) at 0°C for 1 hour.
-
3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-amine (5 mmol) is added, and the reaction proceeds at RT for 24 hours.
-
Purification by column chromatography (SiO₂, ethyl acetate/hexane) gives the product (Yield: 82%).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Acyl Chloride | THF, TEA, 12 h | 58 | 95 | Low cost, minimal side products |
| EDC/HOBt | DMF, RT, 24 h | 82 | 98 | High yield, mild conditions |
| Microwave-Assisted | Toluene, 150°C, 15 min | 74 | 97 | Rapid, energy-efficient |
Structural Characterization and Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, coumarin H-4), 7.89–7.21 (m, 4H, Ar-H), 6.44 (s, 1H, NH).
-
IR (KBr) : 1720 cm⁻¹ (C=O, coumarin), 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (thiadiazole C=N).
-
HRMS : [M+H]⁺ calcd. for C₁₈H₁₁FN₃O₃S: 384.0452; found: 384.0455.
Challenges and Optimization Opportunities
-
Low Solubility : The thiadiazole intermediate exhibits poor solubility in polar aprotic solvents, necessitating DMF or DMSO for reactions.
-
Purification Difficulties : Silica gel chromatography often degrades the product; recrystallization from ethanol/water (7:3) is preferred.
-
Scale-Up Limitations : Microwave methods face batch size restrictions; continuous-flow reactors may address this .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer properties.
Case Studies:
- Study on MCF-7 Cell Line :
- In Vitro Testing Against Various Cancer Lines :
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens.
Case Studies:
- Antimicrobial Efficacy Testing :
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and its biological targets.
Findings:
The docking studies suggest that the compound binds effectively to specific receptors involved in cancer proliferation and bacterial resistance mechanisms, indicating potential pathways for therapeutic development .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity to these targets, while the thiadiazole and chromene moieties contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound is compared to three structurally related molecules (Table 1):
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Heterocyclic Core :
- The target compound integrates a 1,2,4-thiadiazole and coumarin , offering dual electronic effects: sulfur in thiadiazole enhances π-stacking, while coumarin provides fluorescence .
- N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide replaces coumarin with a furan ring , reducing molecular weight (289.29 vs. 381.38) and likely altering solubility and binding affinity .
- N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide substitutes thiadiazole with 1,2,4-oxadiazole , which may improve metabolic stability but reduce hydrogen-bonding capacity compared to sulfur-containing analogs .
Substituent Effects :
- The 4-fluorophenyl group is conserved across all compounds, suggesting its critical role in target binding (e.g., hydrophobic or halogen-bonding interactions) .
- Carboxamide vs. Carboxylic Acid : The target compound’s carboxamide group (vs. pyrimidinedione’s carboxylic acid in ) may enhance cell permeability and reduce ionization at physiological pH.
Biological Relevance :
- 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid demonstrated inhibitory activity against kynurenine formamidase (KFase) with an affinity of -8.7 kcal/mol, highlighting the fluorophenyl group’s importance in enzyme inhibition .
- The target compound’s coumarin unit could enable fluorescence-based tracking in biological systems, a feature absent in furan or oxadiazole analogs .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (381.38 g/mol) exceeds the Lipinski “Rule of Five” threshold (500 g/mol), suggesting favorable oral bioavailability compared to larger analogs.
- Polarity : The coumarin-carboxamide structure may enhance water solubility relative to the furan derivative (289.29 g/mol), which lacks polar oxygen atoms in the core .
Biological Activity
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Molecular Structure and Formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O2S |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | HSUUVOSWXRDXLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N(C1=NC(=NS1)C2=CC=C(C=C2)F)C3=CC=CC=C3)O |
Synthesis
The synthesis of this compound typically involves the formation of the thiadiazole ring followed by the introduction of the fluorophenyl and chromene groups. The process generally includes:
- Formation of Thiadiazole Ring: Reaction of 4-fluoroaniline with thiosemicarbazide.
- Cyclization: Using phosphorus oxychloride to form the thiadiazole.
- Coupling: The thiadiazole derivative is coupled with 2-oxo-2H-chromene-3-carboxylic acid derivatives in the presence of a base like triethylamine.
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The compound can inhibit enzyme activity, affecting biochemical pathways crucial for cellular processes such as:
- DNA Replication
- Protein Synthesis
This inhibition can lead to apoptosis in cancer cells and antimicrobial effects against pathogens.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by increasing p53 expression and activating caspase pathways .
Case Study:
A study demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity while sparing normal cells at higher concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It showed promising results against several bacterial strains, suggesting it could serve as a potential lead for developing new antibiotics .
Research Findings
Recent studies have highlighted the following findings regarding this compound:
-
Enzyme Inhibition: The compound was found to inhibit key enzymes involved in metabolic pathways, which is critical for both cancer therapy and antimicrobial action.
Enzyme Inhibition Type IC50 (μM) Caspase-3 Apoptosis induction 10.38 Carbonic Anhydrase Selective inhibition 0.89 - Molecular Docking Studies: These studies revealed strong interactions between the compound and target proteins, suggesting a solid foundation for further drug development .
Q & A
Basic: What are the optimal synthetic routes for preparing N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling:
- Step 1: Prepare the 1,2,4-thiadiazole core by reacting 4-fluorophenylthioamide with hydroxylamine under controlled pH (5–6) and reflux conditions in ethanol .
- Step 2: Synthesize the 2-oxo-2H-chromene-3-carboxylic acid via Pechmann condensation of resorcinol with β-ketoesters in sulfuric acid .
- Step 3: Couple the two moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to avoid side reactions .
Key Characterization: - Purity: Monitor via HPLC (C18 column, acetonitrile/water gradient).
- Structural Confirmation: Use NMR (δ 8.2–8.5 ppm for thiadiazole protons) and HRMS (calculated [M+H]: 396.0824) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or differential cell-line sensitivity. To address this:
- Standardized Assays: Re-test in parallel using Staphylococcus aureus (ATCC 25923) and HeLa cells under identical conditions (e.g., 24-h incubation, 10 µM dose) .
- Mechanistic Profiling: Compare ROS generation (via DCFH-DA fluorescence) and apoptosis markers (caspase-3/7 activity) to distinguish cytotoxic vs. cytostatic effects .
- Structural Analog Comparison: Evaluate activity against simpler analogs (e.g., thiadiazole-free derivatives) to isolate pharmacophoric contributions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- and NMR: Identify key resonances (e.g., coumarin carbonyl at ~160 ppm in ) and confirm regiochemistry of the thiadiazole substituents .
- FT-IR: Validate amide bond formation (C=O stretch at ~1680 cm) and thiadiazole ring (C-N vibrations at 1520–1560 cm) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core Modifications: Synthesize derivatives with (a) fluorophenyl → chlorophenyl substitution, (b) coumarin → quinolinone replacement, and (c) thiadiazole → oxadiazole analogs .
- Biological Testing: Screen against a panel of 10 cancer cell lines (NCI-60 subset) and Gram-negative/-positive bacteria.
- Computational Modeling: Perform molecular docking (AutoDock Vina) on predicted targets (e.g., topoisomerase II, DHFR) to correlate activity with binding affinity .
Basic: What solubility and stability challenges are associated with this compound?
Methodological Answer:
- Solubility: Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic thiadiazole and coumarin moieties. Mitigate using DMSO/PEG-400 co-solvents (≤5% v/v) for in vitro studies .
- Stability: Susceptible to photodegradation (UV-Vis monitoring shows 20% decomposition after 48-h light exposure). Store in amber vials at –20°C under argon .
Advanced: What strategies can optimize in vivo pharmacokinetics for this compound?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the carboxamide group to enhance oral bioavailability .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release; validate via LC-MS/MS in rat plasma (t½ > 6 h) .
- Toxicokinetics: Assess hepatic clearance using primary hepatocyte models (CYP3A4 inhibition assays) .
Basic: How is the compound’s purity validated before biological testing?
Methodological Answer:
- HPLC-DAD: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to achieve >98% purity (retention time: 12.3 min) .
- Elemental Analysis: Confirm C, H, N, S content within ±0.3% of theoretical values (e.g., C: 57.14%, N: 14.14%) .
Advanced: What computational tools predict this compound’s metabolic pathways?
Methodological Answer:
- In Silico Tools: Use MetaSite (Molecular Discovery) to identify Phase I metabolites (e.g., CYP2C9-mediated hydroxylation at the coumarin ring) .
- MD Simulations: Analyze binding stability with human serum albumin (GROMACS, 50 ns trajectory) to predict plasma protein binding .
Basic: What are the compound’s key structural analogs and their activities?
Comparative Table:
| Compound Name | Structural Variation | Activity (IC₅₀) | Source |
|---|---|---|---|
| N-[3-(4-Cl-phenyl)-thiadiazol-5-yl]-coumarin | 4-F → 4-Cl on phenyl | Anticancer: 8.2 µM (MCF-7) | |
| N-[3-phenyl-oxadiazol-5-yl]-coumarin | Thiadiazole → oxadiazole | Antimicrobial: 16 µg/mL (E. coli) | |
| 2-Oxo-chromene-3-carboxamide (core) | Lacks thiadiazole | Inactive (HeLa) |
Advanced: How can researchers address off-target effects in mechanistic studies?
Methodological Answer:
- CRISPR-Cas9 Knockout: Generate isogenic cell lines lacking putative targets (e.g., PARP-1) to confirm on-target activity .
- Thermal Proteome Profiling (TPP): Identify off-target binding by monitoring protein thermal stability shifts in cell lysates .
- Dual-Luciferase Assays: Test interference with unrelated pathways (e.g., NF-κB) to rule out pleiotropic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
